2-Isopropyl-5-methylcyclohexyl acrylate
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Overview
Description
2-Isopropyl-5-methylcyclohexyl acrylate is a chemical compound with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-Isopropyl-5-methylcyclohexyl acrylate can be achieved through several methods. One common method involves the esterification of 2-Propenoic acid with 5-methyl-2-(1-methylethyl)cyclohexanol . This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. Industrial production methods often involve large-scale esterification processes using similar reaction conditions .
Chemical Reactions Analysis
2-Isopropyl-5-methylcyclohexyl acrylate undergoes various chemical reactions, including:
Scientific Research Applications
2-Isopropyl-5-methylcyclohexyl acrylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl acrylate involves its interaction with specific molecular targets and pathways. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the propenoic acid moiety reacts with free radicals to form polymer chains . This process is initiated by the presence of initiators such as peroxides or azo compounds .
Comparison with Similar Compounds
2-Isopropyl-5-methylcyclohexyl acrylate can be compared with similar compounds such as:
2-Propenoic acid, 2-methyl-, 1-methylethyl ester: This compound has a similar structure but differs in the position of the methyl group, which affects its reactivity and applications.
2-Propenoic acid, 2-methyl-, cyclohexyl ester: This compound has a cyclohexyl group instead of the isopropyl group, leading to differences in physical and chemical properties.
Menthyl 2-methyl butyrate: This compound has a similar ester structure but with a different acid component, resulting in distinct applications and properties.
Properties
CAS No. |
82277-50-7 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) prop-2-enoate |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3 |
InChI Key |
XJBRSZAYOKVFRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C=C)C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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